![molecular formula C8H12ClN3O B1418863 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide CAS No. 1209931-68-9](/img/structure/B1418863.png)
2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide
Overview
Description
“2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide” is a chemical compound with the molecular weight of 201.66 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13) . This indicates that the compound has a pyrazole ring, which is a five-membered ring with two nitrogen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 201.66 .Scientific Research Applications
Antiviral Activity
2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide: derivatives have been explored for their potential antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have shown inhibitory activity against influenza A and other viruses. The presence of the indole nucleus, which is structurally related to the pyrazole ring in the compound, suggests that it may also exhibit antiviral capabilities .
Anti-inflammatory Properties
Compounds with an indole core are known to possess anti-inflammatory activities. Given the structural similarity of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide to indole derivatives, it’s plausible that this compound could be used to develop new anti-inflammatory drugs .
Anticancer Applications
Indole derivatives have been found to have anticancer activities. By extension, 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide could be synthesized into various scaffolds to screen for pharmacological activities against cancer cells .
Antimicrobial Effects
The antimicrobial potential of indole derivatives, which could be attributed to the disruption of microbial cell walls or inhibition of essential microbial enzymes, might also be a property of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide , considering its structural analogy .
Antitubercular Activity
Indole and pyrazole derivatives have been evaluated for their antitubercular potential against strains of Mycobacterium tuberculosis. The therapeutic potential of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide in this field could be significant, warranting further investigation .
Urease Inhibition
Thiophene derivatives have shown excellent urease inhibition activity, which is crucial in treating and preventing diseases caused by urease-producing bacteria. Although 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide does not contain a thiophene ring, its heterocyclic nature may offer similar urease inhibitory effects .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-propylpyrazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFIIMADDPCLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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